molecular formula C15H22N2O5 B023835 O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid CAS No. 26048-92-0

O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid

Cat. No. B023835
CAS RN: 26048-92-0
M. Wt: 310.35 g/mol
InChI Key: BEXBKUKHTOBXHW-LBPRGKRZSA-N
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Description

O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid is a product used for proteomics research . It has a molecular formula of C15H22N2O5 and a molecular weight of 310.35 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H22N2O5 . For a detailed structural analysis, you may need to refer to a chemistry database or resource.

Scientific Research Applications

Synthesis and Properties of Chemical Compounds

Chemical Synthesis and Applications : Chemical compounds, including those with complex structures similar to O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid, are synthesized for a variety of applications ranging from healthcare to materials science. These compounds often serve as building blocks in organic synthesis, protective groups in peptide synthesis, or as intermediates in the production of pharmaceuticals and polymers. For instance, benzoxaboroles have found applications in medicinal chemistry due to their physicochemical and drug-like properties, leading to the discovery of new classes of therapeutic agents (Nocentini, Supuran, & Winum, 2018).

Photocatalytic Applications : Some compounds are utilized for their photocatalytic properties, contributing to environmental and healthcare fields, such as in the degradation of pollutants or in the development of antimicrobial surfaces. Photocatalysts based on specific chemical compositions are being explored for their ability to harness light energy to drive chemical reactions beneficial for environmental remediation and energy conversion (Zilin Ni et al., 2016).

Biomedical Research Applications

Drug Discovery and Development : Chemical compounds play a crucial role in drug discovery and development, serving as lead compounds or templates for designing new drugs with improved efficacy and safety profiles. The synthesis and modification of chemical compounds enable the exploration of their therapeutic potential against various diseases. The review on benzoxaboroles highlights their broad spectrum of applications in developing anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents, demonstrating the versatility of chemical compounds in medicinal chemistry (Nocentini, Supuran, & Winum, 2018).

Biomedical Materials : The development of biomedical materials, including bioresorbable polymers and drug delivery systems, often relies on the unique properties of chemical compounds. Poly(glutamic acid) and poly(lysine), for example, are studied for their potential in drug delivery applications due to their water solubility, biodegradability, and non-toxicity (I. Shih, Y. Van, & M. Shen, 2004).

properties

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-12(9-18)13(19)17-21-10-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,20)(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXBKUKHTOBXHW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318846
Record name tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26048-92-0
Record name NSC337388
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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